Lipophilicity (XLogP3) Comparison vs. Parent Amine (CAS 3430-21-5)
N-benzyl-5-bromo-3-methylpyridin-2-amine exhibits a computed XLogP3 of 3.7 [1], which is substantially higher than the parent 5-bromo-3-methylpyridin-2-amine (CAS 3430-21-5), which has a measured LogP of 2.3159 [2]. This difference of approximately 1.4 log units indicates that the target compound is significantly more lipophilic, directly impacting its ability to passively diffuse across biological membranes.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | 5-Bromo-3-methylpyridin-2-amine (CAS 3430-21-5): LogP = 2.3159 |
| Quantified Difference | Δ LogP ≈ 1.3841 |
| Conditions | Computed by XLogP3 method (target) vs. measured/calculated LogP from KepuChina database (comparator) |
Why This Matters
Higher lipophilicity is strongly correlated with improved membrane permeability, which is a primary selection criterion when optimizing a lead compound's cellular potency.
- [1] PubChem. N-benzyl-5-bromo-3-methylpyridin-2-amine. Computed Properties: XLogP3-AA. View Source
- [2] KepuChina. 2-Amino-3-methyl-5-bromopyridine (CAS 3430-21-5). Physicochemical Properties: LogP. View Source
